Heptane-1-13C (CAS 75560-45-1) is a selectively mono-isotopically labeled linear alkane featuring a 99 atom % 13C enrichment exclusively at the terminal C1 position . With a boiling point of 98 °C and a density of 0.691 g/mL, its bulk physicochemical properties mirror those of native n-heptane[1]. However, its precise isotopic asymmetry makes it a critical procurement choice for high-resolution mechanistic tracing in petrochemical catalysis and as a premium internal standard for quantitative gas chromatography-mass spectrometry (GC-MS). Unlike uniformly labeled or deuterated analogs, Heptane-1-13C provides a distinct +1 Da mass shift while preserving native C-H bond kinetics and exact chromatographic retention behavior, ensuring high-fidelity data in complex matrix normalizations.
Substituting Heptane-1-13C with native n-heptane, uniformly labeled Heptane-13C7, or Heptane-d16 fundamentally compromises experimental integrity in advanced analytical and catalytic workflows. Native n-heptane lacks the mass shift required for MS deconvolution, rendering it useless as an internal standard. Uniformly labeled Heptane-13C7 cannot resolve positional carbon migrations during complex catalytic reforming or dehydrocyclization processes, as all carbons are isotopically indistinguishable [1]. Furthermore, utilizing Heptane-d16 introduces significant primary kinetic isotope effects (KIE) that artificially depress C-H activation rates and cause measurable chromatographic retention time shifts (earlier elution) in GC-MS due to altered polarizability [2]. Procurement of the precisely C1-labeled 13C variant is therefore mandatory for workflows requiring exact kinetic parity, perfect co-elution, and terminal-carbon tracking.
In high-resolution GC-MS profiling, deuterated standards like Heptane-d16 exhibit an inverse isotope effect on vapor pressure and polarizability, leading to earlier elution times (often 1.5 to 3.0 seconds) compared to the native analyte. Heptane-1-13C, however, maintains near-perfect chromatographic co-elution (ΔtR < 0.01 sec) with native n-heptane [1].
| Evidence Dimension | Chromatographic retention time shift (ΔtR) |
| Target Compound Data | Heptane-1-13C (ΔtR < 0.01 sec) |
| Comparator Or Baseline | Heptane-d16 (ΔtR ≈ -1.5 to -3.0 sec) |
| Quantified Difference | >1.5 second retention discrepancy eliminated |
| Conditions | Capillary GC-MS profiling of complex biological or environmental matrices |
Ensures perfect peak overlap for accurate automated integration and matrix-effect normalization, preventing misidentification in high-throughput workflows.
During the evaluation of transition metal carbide catalysts for alkane isomerization, researchers must distinguish between 1,6-ring closure (dehydrocyclization) and methyl shift pathways. Heptane-1-13C allows definitive tracking of the terminal carbon's fate via 13C NMR or MS fragmentation, whereas uniformly labeled Heptane-13C7 provides zero positional resolution because all carbons yield identical isotopic signals [1].
| Evidence Dimension | Terminal carbon migration tracking capability |
| Target Compound Data | Heptane-1-13C (100% resolution of C1 fate) |
| Comparator Or Baseline | Heptane-13C7 (0% positional resolution) |
| Quantified Difference | Complete differentiation of competing reaction pathways |
| Conditions | Isotopic mapping of reaction products in bifunctional metal-acid catalysis |
Essential for petrochemical catalyst development, where identifying the exact bond-breaking sequence dictates support and active-site engineering.
When studying the intrinsic kinetics of catalytic reforming, the choice of isotopic label heavily influences the observed reaction rates. Heptane-d16 introduces a massive primary kinetic isotope effect (KIE) that artificially slows C-H bond cleavage by a factor of 3 to 5. In contrast, Heptane-1-13C exhibits a minimal heavy-atom KIE (k_12C / k_13C ≈ 1.02 - 1.05), preserving the native reaction kinetics [1].
| Evidence Dimension | Primary Kinetic Isotope Effect (k_light / k_heavy) |
| Target Compound Data | Heptane-1-13C (KIE ≈ 1.02 - 1.05) |
| Comparator Or Baseline | Heptane-d16 (KIE ≈ 3.0 - 5.0) |
| Quantified Difference | ~300-500% artificial rate suppression avoided |
| Conditions | High-temperature (400-600 °C) catalytic isomerization and C-H activation |
Allows researchers to measure the true intrinsic reaction rates of alkane reforming without the isotopic label artificially slowing the rate-limiting steps.
Heptane-1-13C is the optimal internal standard for quantifying volatile organic compounds (VOCs) in biological and environmental samples. Because it perfectly co-elutes with native heptane and provides a distinct +1 Da mass shift, it allows for highly accurate normalization of instrumental drift without the retention time penalties associated with deuterated standards[2].
In the development of novel zeolite or transition metal carbide catalysts, Heptane-1-13C is utilized to map the exact pathways of alkane isomerization and dehydrocyclization. By tracking the specific fate of the terminal 13C label, researchers can definitively distinguish between carbenium-ion methyl migration and metal-catalyzed 1,6-ring closure [1].
When evaluating the intrinsic turnover frequencies of new catalytic materials, Heptane-1-13C serves as a superior probe molecule compared to Heptane-d16. It avoids the massive primary kinetic isotope effects that artificially depress C-H cleavage rates, ensuring that the measured kinetics accurately reflect the catalyst's true performance on native hydrocarbon feeds [1].
Flammable;Irritant;Health Hazard;Environmental Hazard